![molecular formula C10H9N3O2S B1411967 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid CAS No. 1547201-90-0](/img/structure/B1411967.png)
5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid
Overview
Description
5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid (5-MTPT) is an important chemical compound that has found a wide range of applications in the fields of medicine, pharmacology, and biochemistry. 5-MTPT is a five-member heterocyclic compound, and its structure consists of a thiazole ring with an aminopyridine group and a carboxylic acid group. 5-MTPT is a common intermediate in the synthesis of many other compounds, and it is also used as a starting material in the synthesis of many pharmaceuticals. In addition, 5-MTPT has been used in the production of a variety of organic compounds, including dyes, pesticides, and fungicides.
Scientific Research Applications
Chemical Synthesis and Structural Diversity
5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid is a compound that belongs to a broader class of chemicals with diverse applications in scientific research, particularly in the synthesis of complex molecules. Research has delved into the fascinating variability in the chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These compounds have been shown to possess significant biological and electrochemical activity, suggesting potential research applications for analogs such as 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid. The review of papers up to 2008 highlights the preparation procedures, properties, and the potential for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).
Biological Significance
The influence of metals on the electronic system of biologically significant molecules has been explored, including studies on compounds like 3-pyridine carboxylic acids, which are structurally related to 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid. Such research has utilized spectroscopic techniques to examine how metals perturb and stabilize the electronic systems of ligands, offering insights into their reactivity and interaction with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).
Medicinal Chemistry
In the realm of medicinal chemistry, the structural motif of 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid is reminiscent of compounds studied for their role as metabotropic glutamate receptor subtype 5 (mGluR5) antagonists. Such compounds have been investigated for their utility in neurodegeneration, addiction, anxiety, and pain management, demonstrating the therapeutic potential of related structures (Lea & Faden, 2006).
Synthetic and Catalytic Applications
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including structures similar to 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid, have been comprehensively reviewed. These derivatives are noted for their wide range of biological activities and potential applications in developing new physiologically active substances (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
properties
IUPAC Name |
5-methyl-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-6-8(9(14)15)13-10(16-6)12-7-3-2-4-11-5-7/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMFVYCGSPVLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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